molecular formula C11H19N3O B12638354 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole

3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole

Cat. No.: B12638354
M. Wt: 209.29 g/mol
InChI Key: WFJAVLSRTDDOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a tert-butyl group, a piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-triazole
  • 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-thiadiazole
  • 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-pyrazole

Uniqueness

Compared to similar compounds, 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring imparts distinct electronic and steric characteristics, making the compound particularly useful in specific applications such as drug design and materials science .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-tert-butyl-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10-13-9(15-14-10)8-4-6-12-7-5-8/h8,12H,4-7H2,1-3H3

InChI Key

WFJAVLSRTDDOQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CCNCC2

Origin of Product

United States

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